molecular formula C15H19NO5 B2632038 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 899825-45-7

1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B2632038
CAS No.: 899825-45-7
M. Wt: 293.319
InChI Key: DVRXXJLNPRWSKN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Indoline protons: δ 3.20–3.50 ppm (m, 2H, CH₂), δ 4.30–4.60 ppm (m, 1H, CH).
    • Methoxy group: δ 3.80 ppm (s, 3H, OCH₃).
    • Boc group: δ 1.45 ppm (s, 9H, C(CH₃)₃).
  • ¹³C NMR :
    • Carboxylic acid: δ 170–175 ppm.
    • Boc carbonyl: δ 155 ppm.
    • Aromatic carbons: δ 110–150 ppm.

Infrared (IR) Spectroscopy

  • O–H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).
  • C=O stretches: 1680–1720 cm⁻¹ (Boc and carboxylic acid).
  • C–O–C (methoxy): 1250–1050 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 293.31 [M]⁺.
  • Fragmentation peaks:
    • m/z 237.18 [M – C₄H₈O]⁺ (loss of tert-butoxy group).
    • m/z 177.10 [M – C₅H₉O₂]⁺ (loss of Boc and CO₂).

Comparative Analysis with Structural Analogs

Feature Target Compound 7-Fluoro Analog 3-Acetic Acid Derivative
Molecular Formula C₁₅H₁₉NO₅ C₁₅H₁₈FNO₅ C₁₃H₁₅NO₄
Molecular Weight 293.31 g/mol 311.30 g/mol 277.31 g/mol
Key Substituents 4-OCH₃, 2-COOH 7-F, 4-OCH₃, 2-COOH 3-CH₂COOH
Crystal System Monoclinic (P21/n) Monoclinic Not reported

The fluorine atom in the 7-fluoro analog increases molecular weight by ~18 g/mol and introduces electronegativity effects, altering hydrogen-bonding patterns. Conversely, the 3-acetic acid derivative exhibits enhanced solubility in aqueous media due to its polar side chain.

Properties

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-10-6-5-7-12(20-4)9(10)8-11(16)13(17)18/h5-7,11H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRXXJLNPRWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents may be optimized for cost and environmental considerations.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound is utilized as an intermediate in the synthesis of indole-based pharmaceuticals, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties. For instance, derivatives of this compound have shown potential in inhibiting specific enzymes involved in cancer progression .
    • It has been studied for its effects on lysosomal phospholipase A₂ inhibition, which is relevant in understanding drug-induced phospholipidosis .
  • Synthesis of Bioactive Molecules :
    • Researchers have employed this compound in the total synthesis of various alkaloids and other bioactive molecules. Its ability to undergo selective reactions makes it a valuable precursor in creating complex structures required for biological testing .

Synthetic Methodologies

  • Building Block for Synthesis :
    • The compound serves as a versatile building block in organic synthesis, particularly for constructing more complex indole derivatives. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions.
    • It can be used in the synthesis of other carboxylic acids and amines through established organic reactions such as coupling reactions .

Case Studies

  • Research on Indole Derivatives :
    • A study highlighted the use of 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid in synthesizing novel compounds that exhibit significant anticancer activity. This research demonstrated how modifications to the indole structure can lead to enhanced biological properties .
  • Pharmacological Studies :
    • Another case involved the evaluation of this compound's derivatives for their pharmacological profiles. The results indicated promising activities against specific cancer cell lines, suggesting its potential use in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed by protonation of the carbonyl oxygen, followed by elimination and decarboxylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid and related indoline derivatives:

Compound Substituents Molecular Weight CAS Number Key Properties
This compound 4-OCH₃ ~293.3* Not explicitly stated Enhanced solubility due to methoxy group; Boc protection enables amine stability
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid 4-CH₃ 277.32 2059937-93-6 Lower polarity than methoxy analog; methyl group increases lipophilicity
1-[(tert-butoxy)carbonyl]-4-fluoro-6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid 4-F, 6-CH₃ 295.31 Not provided Fluorine introduces electronegativity, potentially altering binding affinity
1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid No substituents on indole ring 265.29 137088-51-8 Simpler structure; lacks electronic modulation from substituents

Notes:

  • Synthetic Routes : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Methoxy and methyl substituents are often incorporated through electrophilic substitution or palladium-catalyzed coupling during indole ring synthesis .
  • Physicochemical Properties :
    • The methoxy derivative’s IR spectrum would show a strong C–O stretch near 1250 cm⁻¹, absent in the methyl or fluoro analogs .
    • NMR data for similar compounds (e.g., 10a in ) reveal distinct shifts for aromatic protons (δ 6.8–8.0 ppm) and Boc-related tert-butyl signals (δ 1.34 ppm) .
  • Stability and Reactivity :
    • The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., HCl in dioxane), enabling selective deprotection .
    • Methoxy groups resist oxidation compared to methyl substituents, making the 4-methoxy derivative more suitable for reactions requiring oxidative stability .

Biological Activity

1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS Number: 899825-45-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : 4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
  • Appearance : Powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing mainly on its effects on cellular pathways and potential therapeutic uses.

Antitumor Activity

Recent research indicates that derivatives of indole compounds exhibit antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
A549 (lung cancer)15.5Apoptosis induction
MCF7 (breast cancer)12.8Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

StudyModelDose (mg/kg)Effect
Mouse model of arthritis10Reduced IL-6 levels
Rat model of colitis20Decreased TNF-alpha production

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with GPCRs : The compound may act as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are crucial targets in drug development. Studies suggest that it can enhance or inhibit receptor activity depending on the specific context and receptor type involved .
  • Cell Signaling Pathways : It is hypothesized that this compound influences various signaling pathways, including those involving MAPK and NF-kB, leading to altered gene expression profiles associated with cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anticancer Effects in Vivo

In a study published by researchers at Sheffield Hallam University, the compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on its anti-inflammatory effects in a rat model of colitis. The administration of this compound resulted in significant improvement in clinical scores and histological assessments of inflammation .

Q & A

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) from multiple suppliers. For example, some SDS classify the compound as "no known hazard" (e.g., ), while others report acute toxicity or skin irritation (). Always assume precautionary measures unless confirmed otherwise.
  • Protocols : Use fume hoods, nitrile gloves, and lab coats. For spills, follow procedures in and : wash skin with water for 15 minutes, and consult a physician if irritation persists.
  • Contradictions : Cross-reference SDS discrepancies (e.g., vs. 7) by conducting in-house toxicity screening (e.g., Ames test for mutagenicity).

Q. How can the purity of this compound be determined?

Methodological Answer:

  • Analytical Techniques : Use HPLC (High-Performance Liquid Chromatography) with UV detection, as referenced in for similar indole derivatives (>97% purity via HLC).
  • Validation : Compare retention times with standards. For quantification, prepare a calibration curve using a pure reference sample.
  • Supplementary Methods : Mass spectrometry (MS) for molecular weight confirmation () and NMR (1H/13C) for structural integrity ().

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Key Steps :
    • Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF ().
    • Cyclization : Optimize indole ring formation via acid-catalyzed cyclization (e.g., acetic acid/sodium acetate reflux, as in ).
    • Ester Hydrolysis : Convert methyl/ethyl esters to carboxylic acids using NaOH/EtOH ().
  • Yield Optimization : Adjust reaction time and temperature based on TLC monitoring.

Q. How is the molecular structure characterized?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H NMR to identify methoxy (-OCH₃) and Boc groups (δ ~1.4 ppm for tert-butyl, δ ~3.8 ppm for OCH₃) ().
    • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid) ().
    • X-ray Crystallography : For absolute stereochemistry (if crystalline; not directly cited but inferred from ’s purity requirements).

Advanced Research Questions

Q. How can reaction conditions be optimized for Boc-group introduction?

Methodological Answer:

  • Variables : Test solvents (THF vs. DCM), bases (triethylamine vs. DMAP), and temperatures (0°C vs. RT).
  • Case Study : ’s reflux in acetic acid with NaOAc (2.5–3 hours) can be adapted. For Boc protection, use Boc₂O in DCM with catalytic DMAP (0°C → RT, 12 hours).
  • Monitoring : Track Boc incorporation via FTIR (disappearance of NH stretch at ~3300 cm⁻¹).

Q. How to resolve contradictions in spectral data caused by diastereomers?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or SFC (Supercritical Fluid Chromatography) to isolate enantiomers ().
  • Dynamic NMR : Perform variable-temperature NMR to detect coalescence of signals (e.g., methoxy protons splitting due to restricted rotation).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) to assign configurations.

Q. What methods distinguish the target compound from synthetic byproducts?

Methodological Answer:

  • Byproduct Identification :
    • LC-MS/MS : Detect masses corresponding to incomplete Boc deprotection (e.g., +56 Da from tert-butyl fragments) ().
    • NMR DOSY : Differentiate aggregates or impurities via diffusion coefficients.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC ().

Q. How does pH affect the stability of the carboxylic acid moiety?

Methodological Answer:

  • Stability Study : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/40°C.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
  • Mitigation : Store at pH 4–6 (prevents decarboxylation) and avoid prolonged exposure to bases ().

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